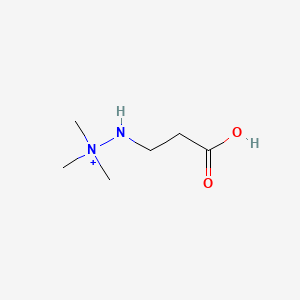

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium is a zwitterionic compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of both positive and negative charges within the same molecule, which contributes to its stability and reactivity in different environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium typically involves the reaction of trimethylamine with 2-bromoacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent product quality and efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.

Industry: The compound is used in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium involves its interaction with specific molecular targets and pathways. The compound’s zwitterionic nature allows it to interact with both positively and negatively charged molecules, facilitating various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Carboxyethyl)-1,1,1-trimethylhydrazinium

- 2-(2-Carboxyethyl)-1,1,1-trimethylammonium

- 2-(2-Carboxyethyl)-1,1,1-trimethylphosphonium

Uniqueness

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium is unique due to its zwitterionic nature, which imparts stability and reactivity in various environments. This property distinguishes it from other similar compounds that may not possess both positive and negative charges within the same molecule. Additionally, its versatility in undergoing different types of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Biologische Aktivität

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium, commonly known as meldonium, is a compound that has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H16N2O2

- Molecular Weight : 160.22 g/mol

- IUPAC Name : this compound

Meldonium functions primarily by inhibiting the synthesis of carnitine, a compound involved in fatty acid metabolism. By limiting carnitine availability, meldonium shifts the energy production from fatty acids to glucose, which is beneficial under ischemic conditions. This mechanism is particularly relevant in cardiovascular health and athletic performance enhancement.

Biological Activities

The biological activities of meldonium can be categorized as follows:

- Cardioprotective Effects : Meldonium has been shown to improve myocardial function and reduce ischemic damage in various animal models. It enhances blood flow and oxygen delivery to tissues, making it a candidate for treating ischemic heart diseases.

- Neuroprotective Effects : Research indicates that meldonium may protect neural tissues during hypoxic conditions by improving glucose metabolism and reducing oxidative stress.

- Anti-fatigue Properties : Meldonium is often used to combat fatigue in athletes by enhancing endurance and recovery times during strenuous activities.

Case Studies

-

Cardiovascular Health :

- A study conducted on patients with chronic coronary artery disease demonstrated that administration of meldonium improved exercise tolerance and reduced angina episodes. The study highlighted significant improvements in the patients' quality of life and functional capacity post-treatment.

-

Athletic Performance :

- In a clinical trial involving athletes, meldonium was found to enhance performance metrics such as endurance and recovery rates. Athletes reported less fatigue after training sessions when supplemented with the compound.

-

Neurological Applications :

- A randomized controlled trial assessed meldonium's effects on patients with acute ischemic stroke. Results indicated improved neurological outcomes and reduced infarct size compared to control groups.

Data Tables

| Study Type | Population/Subjects | Key Findings |

|---|---|---|

| Cardiovascular | Chronic CAD Patients | Improved exercise tolerance and reduced angina |

| Athletic Performance | Competitive Athletes | Enhanced endurance and recovery |

| Neurological | Acute Ischemic Stroke Patients | Improved outcomes and reduced infarct size |

Eigenschaften

IUPAC Name |

(2-carboxyethylamino)-trimethylazanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBQYTCFVWZSJK-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N2O2+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868390 |

Source

|

| Record name | 2-(2-Carboxyethyl)-1,1,1-trimethylhydrazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.